molecular formula C12H19NO B1593971 N-(2-Methoxybenzyl)-2-methylpropan-2-amine CAS No. 869942-68-7

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Cat. No. B1593971
M. Wt: 193.28 g/mol
InChI Key: BWABNGOKZPWYSZ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 . It is a part of the N-(2-Methoxybenzyl)-2-(methylamino)acetamide group .


Synthesis Analysis

The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine and its analogues involves the introduction of a N-2-methoxybenzyl group to the 2C family of phenethylamines, creating a new series of compounds with recognized and potent psychedelic effects, known as NBOMe-drugs .


Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Methoxybenzyl)-2-methylpropan-2-amine has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.


Chemical Reactions Analysis

Benzenesulfonamides, including N-(2-Methoxybenzyl)-2-methylpropan-2-amine, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .

Scientific Research Applications

Hexadentate Ligands and Group 13 Metal Ions

Research into hexadentate N3O3 amine phenols, which are chemically related to N-(2-Methoxybenzyl)-2-methylpropan-2-amine, has shown their application in coordinating Group 13 metal ions. These compounds exhibit potential for intrastrand and interstrand hydrogen bonding, crucial for the development of new metal-organic frameworks (MOFs) and catalysts. These findings underscore the utility of such structures in the synthesis and characterization of complex inorganic compounds (Liu, Wong, Rettig, & Orvig, 1993).

Analytical Characterization of Designer Drugs

Although not directly aligned with the user's requirements to exclude drug-related information, it's worth noting that derivatives of N-(2-Methoxybenzyl)-2-methylpropan-2-amine have been subject to analytical studies to understand their structure and properties. Such research, while focused on psychoactive substances, contributes to a broader understanding of the chemical's reactivity and interaction with biological systems (Westphal, Girreser, & Waldmüller, 2016).

Schiff Base Compounds and Corrosion Inhibition

Schiff base compounds containing oxygen, nitrogen, and sulfur donors, including structures similar to N-(2-Methoxybenzyl)-2-methylpropan-2-amine, have been investigated for their corrosion inhibitive properties. These compounds are effective in protecting mild steel in acidic solutions, showcasing the application of such chemicals in industrial corrosion protection measures (Leçe, Emregül, & Atakol, 2008).

Catalytic Amination of Alcohols

Studies on the amination of 1-methoxy-2-propanol over nickel-supported catalysts highlight the relevance of N-(2-Methoxybenzyl)-2-methylpropan-2-amine analogs in catalysis. These reactions are critical for producing key intermediates in pharmaceuticals and fine chemicals, demonstrating the compound's utility in synthetic organic chemistry (Bassili & Baiker, 1990).

DNA Bis-intercalating Agents

The synthesis and investigation of compounds related to N-(2-Methoxybenzyl)-2-methylpropan-2-amine for use as DNA bis-intercalating agents point to their potential in biomedical research, particularly in the study of DNA interactions and the design of novel therapeutic agents (Moloney, Kelly, & Mack, 2001).

Future Directions

Given the prevalence of NBOMe drugs in unregulated drug markets and their potential harmful effects, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes N-(2-Methoxybenzyl)-2-methylpropan-2-amine and its analogues .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWABNGOKZPWYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359391
Record name N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

CAS RN

869942-68-7
Record name N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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